molecular formula C16H23NO3 B10814116 N-tert-butyl Pentylone (hydrochloride)

N-tert-butyl Pentylone (hydrochloride)

Cat. No.: B10814116
M. Wt: 277.36 g/mol
InChI Key: JLWSTXCAALQEDZ-UHFFFAOYSA-N
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Description

N-tert-butyl Pentylone (hydrochloride) is a synthetic cathinone, a class of compounds known for their stimulant properties. It is an analytical reference standard used primarily in research and forensic applications . The compound is characterized by its crystalline solid form and high purity (≥98%) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl Pentylone (hydrochloride) involves the reaction of 1-(benzo[d][1,3]dioxol-5-yl)-2-(tert-butylamino)pentan-1-one with hydrochloric acid to form the monohydrochloride salt . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for N-tert-butyl Pentylone (hydrochloride) are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory synthesis, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl Pentylone (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tert-butylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs of N-tert-butyl Pentylone (hydrochloride).

Scientific Research Applications

N-tert-butyl Pentylone (hydrochloride) is used extensively in scientific research, particularly in the fields of chemistry, biology, and forensic science . Its applications include:

    Analytical Chemistry: Used as a reference standard for mass spectrometry and chromatography.

    Forensic Science: Employed in the identification and quantification of synthetic cathinones in biological samples.

    Pharmacological Studies: Investigated for its stimulant properties and potential effects on the central nervous system.

Mechanism of Action

The mechanism of action of N-tert-butyl Pentylone (hydrochloride) involves its interaction with neurotransmitter systems in the brain. It is believed to act as a reuptake inhibitor for monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin . This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-tert-butyl Pentylone (hydrochloride) include:

Uniqueness

N-tert-butyl Pentylone (hydrochloride) is unique due to its tert-butylamino group, which distinguishes it from other similar cathinones. This structural difference can influence its pharmacological properties and metabolic pathways, making it a compound of interest for further research.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(tert-butylamino)pentan-1-one

InChI

InChI=1S/C16H23NO3/c1-5-6-12(17-16(2,3)4)15(18)11-7-8-13-14(9-11)20-10-19-13/h7-9,12,17H,5-6,10H2,1-4H3

InChI Key

JLWSTXCAALQEDZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC(C)(C)C

Origin of Product

United States

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